4-((4-(((4-((Tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol

Catalog No.
S12943294
CAS No.
M.F
C23H32N2O6
M. Wt
432.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((4-(((4-((Tetrahydrofuran-3-yl)oxy)benzo[d]isox...

Product Name

4-((4-(((4-((Tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol

IUPAC Name

4-[[4-[[4-(oxolan-3-yloxy)-1,2-benzoxazol-3-yl]oxymethyl]piperidin-1-yl]methyl]oxan-4-ol

Molecular Formula

C23H32N2O6

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C23H32N2O6/c26-23(7-12-27-13-8-23)16-25-9-4-17(5-10-25)14-29-22-21-19(30-18-6-11-28-15-18)2-1-3-20(21)31-24-22/h1-3,17-18,26H,4-16H2

InChI Key

WLLOFQROROXOMO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NOC3=C2C(=CC=C3)OC4CCOC4)CC5(CCOCC5)O

4-((4-(((4-((Tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol, with the CAS number 2748445-94-3, is a complex organic compound characterized by a molecular formula of C23_{23}H32_{32}N2_2O6_6 and a molecular weight of 432.5 g/mol. This compound features multiple functional groups, including tetrahydrofuran, benzo[d]isoxazole, and piperidine moieties, which contribute to its unique chemical properties and potential biological activities .

Research indicates that this compound exhibits significant biological activity as a serotonin 4 receptor partial agonist. This receptor is involved in gastrointestinal motility and cognitive functions, making the compound a candidate for treating disorders such as gastroesophageal reflux disease and other gastrointestinal disorders . Its ability to cross the blood-brain barrier enhances its potential therapeutic applications in central nervous system disorders .

The synthesis of 4-((4-(((4-((Tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol typically involves multi-step organic reactions. Key methods include:

  • Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques to form the benzo[d]isoxazole and piperidine linkages.
  • Functionalization: Introducing the tetrahydrofuran and hydroxyl groups through selective reactions that maintain the integrity of the complex structure.
  • Purification: Employing chromatographic techniques to isolate the desired product from by-products and unreacted materials .

The primary applications of this compound lie in pharmacology, particularly in developing treatments for gastrointestinal disorders and conditions associated with serotonin dysregulation. Its unique structural features allow for targeted therapeutic interventions that may improve patient outcomes in various gastrointestinal diseases .

Interaction studies have demonstrated that this compound interacts specifically with serotonin receptors, influencing neurotransmitter release and gastrointestinal motility. The pharmacokinetics and dynamics of these interactions are crucial for understanding its therapeutic potential and side effects. Further studies are needed to elucidate its full interaction profile with other biological targets .

Several compounds share structural similarities with 4-((4-(((4-((Tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol. These include:

Compound NameCAS NumberSimilarityUnique Features
3-Nitro-4-(tetrahydro-2H-pyran)1228779-96-10.53Contains nitro group
(S)-tetrahydrofuran116922940.52Different functionalization
6-Tosyl-2-oxa13573-28-90.51Includes tosyl group

These compounds exhibit variations in functional groups or structural frameworks, which may result in differing pharmacological properties or therapeutic uses compared to the target compound . The unique combination of tetrahydrofuran, benzo[d]isoxazole, and piperidine in the target compound sets it apart from these analogs, potentially offering distinct advantages in specific therapeutic contexts.

XLogP3

2.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

432.22603674 g/mol

Monoisotopic Mass

432.22603674 g/mol

Heavy Atom Count

31

Dates

Modify: 2024-08-10

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